molecular formula C11H9Cl3N2O B6083598 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone

6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone

Cat. No. B6083598
M. Wt: 291.6 g/mol
InChI Key: SKNCJTTXGJSCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has been widely studied in scientific research. It is also known as DCQ or trichloromethylquinazoline and has a molecular formula of C11H8Cl3N3O.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis. It has also been suggested that it may induce apoptosis, or programmed cell death, in certain types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. It has also been found to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone for lab experiments is its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential use as an antiviral or antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylquinoline with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product and hydrogen chloride as a by-product.

Scientific Research Applications

6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.

properties

IUPAC Name

6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCJTTXGJSCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6966229

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